(1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Continuous flow chemistry and the use of robust catalysts can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylates, esters, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in drug discovery and development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Additionally, the chiral nature of the compound can be exploited to develop enantiomerically pure drugs with specific biological activities.
Industry: In the agrochemical industry, derivatives of this compound can be used as active ingredients in pesticides and herbicides. The presence of the trifluoromethyl group can improve the efficacy and environmental stability of these products.
Mechanism of Action
The mechanism by which (1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
(1R,2R)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound , with similar chemical properties but potentially different biological activities.
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the methyl group, which can affect its reactivity and applications.
2-Methylcyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness: The combination of a trifluoromethyl group and a chiral cyclopropane ring makes (1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid unique. The trifluoromethyl group imparts significant electronic and steric effects, while the chiral center allows for the exploration of enantioselective reactions and applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
(1S,2S)-2-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-5(6(7,8)9)2-3(5)4(10)11/h3H,2H2,1H3,(H,10,11)/t3-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNMMFCNWHXFG-WUJLRWPWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903827-41-7 |
Source
|
Record name | rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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